![molecular formula C10H8IN5 B13886844 3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B13886844.png)
3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core linked to a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the triazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α-haloketones can yield the imidazo[1,2-a]pyridine core, which can then be iodinated and coupled with a triazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and purification techniques. For example, the use of acetonitrile as a solvent and copper(I) oxide as a catalyst has been reported to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole ring.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine can yield an amino derivative, while oxidation of the triazole ring can produce an oxo derivative .
Scientific Research Applications
3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand the biological activity of imidazo[1,2-a]pyridine derivatives and their interactions with biological targets.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of phosphatidylinositol-3-kinases (PI3K), which play a crucial role in cell proliferation and survival pathways. By inhibiting PI3K, the compound can induce apoptosis in cancer cells and reduce tumor growth .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds such as 3-methyl-7-(1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine share a similar core structure but differ in their substituents.
1,2,4-Triazole Derivatives: Compounds like 3-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine have similar triazole rings but different core structures.
Uniqueness
3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine is unique due to the presence of both an iodine atom and a triazole ring, which confer specific chemical and biological properties. The iodine atom can participate in unique substitution reactions, while the triazole ring enhances the compound’s biological activity and stability .
Properties
Molecular Formula |
C10H8IN5 |
|---|---|
Molecular Weight |
325.11 g/mol |
IUPAC Name |
3-iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H8IN5/c1-15-10(13-6-14-15)7-2-3-16-8(11)5-12-9(16)4-7/h2-6H,1H3 |
InChI Key |
NUBKCMKXXRYRMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C2=CC3=NC=C(N3C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13886761.png)
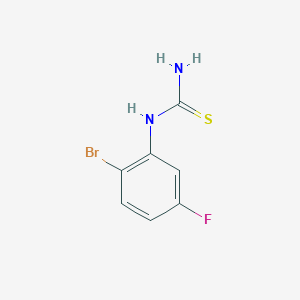

![3-Methylimidazo[1,2-c]quinazoline](/img/structure/B13886776.png)
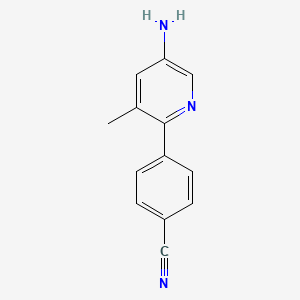
![4-[(1H-1,2,3-Triazol-1-yl)methyl]benzonitrile](/img/structure/B13886781.png)


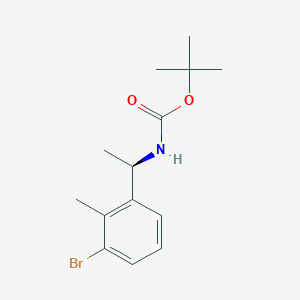
![methyl N-[4-[[5-carbamoyl-4-(cyclopropylamino)pyrimidin-2-yl]amino]phenyl]-N-methylcarbamate](/img/structure/B13886814.png)
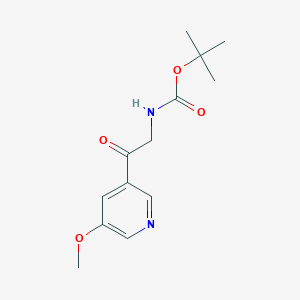
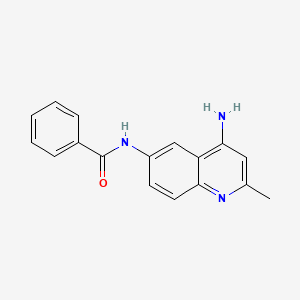
![tert-butyl N-[1-(cyclopentylamino)propan-2-yl]carbamate](/img/structure/B13886841.png)
![3-Tert-butyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13886843.png)
